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molecular formula C7H6N2OS B8802382 Thieno[3,2-d]pyrimidin-7-ylmethanol

Thieno[3,2-d]pyrimidin-7-ylmethanol

Cat. No. B8802382
M. Wt: 166.20 g/mol
InChI Key: NNEVHLDNFSMAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156852B2

Procedure details

7-hydroxymethyl-thieno[3,2-d]pyrimidine (250 mg, 1.56 mmol) was dissolved in dichloromethane (10 mL), added with MnO2 (1.36 g, 15.60 mmol), followed by stirring for 2 hours. The reaction mixture was filtered through a Celite pad under reduced pressure, and concentrated to obtain the title compound (80 mg, 30%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:7]2[N:8]=[CH:9][N:10]=[CH:11][C:6]=2[S:5][CH:4]=1>ClCCl.O=[Mn]=O>[N:8]1[C:7]2[C:3]([CH:2]=[O:1])=[CH:4][S:5][C:6]=2[CH:11]=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
OCC1=CSC2=C1N=CN=C2
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.36 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=CC2=C1C(=CS2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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